Atuliflapon

Descripción

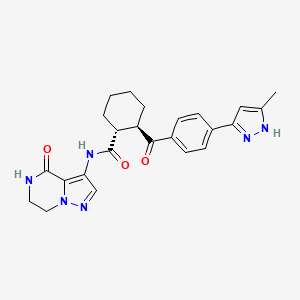

Inhibitor of 5-Lipoxygenase Activating Protein

Propiedades

IUPAC Name |

(1R,2R)-2-[4-(5-methyl-1H-pyrazol-3-yl)benzoyl]-N-(4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-3-yl)cyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N6O3/c1-14-12-19(29-28-14)15-6-8-16(9-7-15)22(31)17-4-2-3-5-18(17)23(32)27-20-13-26-30-11-10-25-24(33)21(20)30/h6-9,12-13,17-18H,2-5,10-11H2,1H3,(H,25,33)(H,27,32)(H,28,29)/t17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTWSDMXHVGAHZ-QZTJIDSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=CC=C(C=C2)C(=O)C3CCCCC3C(=O)NC4=C5C(=O)NCCN5N=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)C2=CC=C(C=C2)C(=O)[C@@H]3CCCC[C@H]3C(=O)NC4=C5C(=O)NCCN5N=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2041075-86-7 | |

| Record name | Atuliflapon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2041075867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ATULIFLAPON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV6352Y6TV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Atuliflapon: A Technical Deep Dive into its Mechanism of Action in Asthma

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atuliflapon (AZD5718) is an investigational, orally administered small molecule inhibitor of the 5-lipoxygenase-activating protein (FLAP). By targeting FLAP, this compound effectively blocks the biosynthesis of leukotrienes, potent lipid mediators that play a central role in the pathophysiology of asthma. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows. As this compound is currently in Phase 2 clinical development for moderate-to-severe uncontrolled asthma, this document is based on publicly available data and will be updated as new information emerges.

Introduction to this compound and its Therapeutic Rationale in Asthma

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, bronchoconstriction, and airway remodeling. Leukotrienes, particularly the cysteinyl leukotrienes (LTC4, LTD4, LTE4) and leukotriene B4 (LTB4), are key drivers of this pathology. They are responsible for potent bronchoconstriction, increased vascular permeability, mucus secretion, and the recruitment and activation of inflammatory cells, most notably eosinophils and neutrophils.[1][2]

The synthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), which requires the 5-lipoxygenase-activating protein (FLAP) to translocate to the nuclear membrane and present arachidonic acid to 5-LO.[3] By inhibiting FLAP, this compound acts upstream in the leukotriene biosynthesis pathway, preventing the production of all leukotrienes and thereby offering a potentially broad anti-inflammatory effect in the asthmatic airway.[3][4] This mechanism represents a targeted approach to mitigating the inflammatory cascade in asthma.

Core Mechanism of Action: FLAP Inhibition

This compound is a potent and selective inhibitor of FLAP.[5] Its primary mechanism of action is to bind to FLAP, preventing the protein from facilitating the transfer of arachidonic acid to 5-lipoxygenase. This inhibitory action effectively halts the initial and rate-limiting step in the biosynthesis of all leukotrienes.[3]

Quantitative Data on this compound's Potency

The following table summarizes the key in vitro potency data for this compound.

| Parameter | Value | Species | Assay Type | Reference |

| FLAP IC50 | 2 nM | Human | Radioligand Binding Assay | [6] |

| LTB4 IC50 | 39 nM | Human | Whole Blood Assay | [6] |

Signaling Pathways Modulated by this compound

The inhibition of leukotriene synthesis by this compound has significant downstream effects on the inflammatory and pathophysiological processes in asthma.

Leukotriene Biosynthesis Pathway

The following diagram illustrates the leukotriene biosynthesis pathway and the point of intervention for this compound.

Downstream Effects on Inflammatory Cells and Airway Smooth Muscle

By reducing the levels of LTB4 and cysteinyl leukotrienes, this compound is expected to modulate the activity of key cells involved in asthma pathogenesis.

The following diagram illustrates the downstream cellular effects of leukotriene inhibition by this compound.

References

- 1. Key strategies to mitigate the risks of asthma drug development :: Parexel [parexel.com]

- 2. Disposition of orally administered this compound, a novel 5‐lipoxygenase‐activating protein inhibitor in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. anzctr.org.au [anzctr.org.au]

- 4. Targeting Mast Cells in Allergic Disease: Current Therapies and Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis, characterization and inhibition of leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the 5-Lipoxygenase Pathway and the FLAP Inhibitor, Atuliflapon

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 5-lipoxygenase (5-LOX) pathway is a critical component of the arachidonic acid cascade, leading to the production of potent pro-inflammatory lipid mediators known as leukotrienes. These molecules are implicated in the pathophysiology of numerous inflammatory diseases, most notably asthma, allergic rhinitis, and cardiovascular conditions. Consequently, targeting this pathway presents a significant therapeutic opportunity. Atuliflapon (AZD5718) is a novel, orally active small molecule inhibitor that targets the 5-lipoxygenase-activating protein (FLAP), a crucial protein for leukotriene synthesis. By inhibiting FLAP, this compound effectively suppresses the production of all leukotrienes, offering a broad-spectrum anti-inflammatory effect. This guide provides a detailed overview of the 5-LOX pathway, the mechanism of action of this compound, its pharmacological profile, and its clinical development.

The 5-Lipoxygenase (5-LOX) Pathway

The synthesis of leukotrienes is a multi-step enzymatic process that occurs predominantly in leukocytes, such as neutrophils, monocytes, macrophages, mast cells, and eosinophils. The pathway is initiated by various inflammatory stimuli that trigger the release of arachidonic acid from the nuclear membrane.

2.1 Initiation and Key Enzymes Upon cellular activation by stimuli like antigens or cytokines, cytosolic phospholipase A2 (cPLA2) translocates to the nuclear envelope. There, it hydrolyzes membrane phospholipids to release arachidonic acid (AA). The free AA is then acted upon by the key enzymes of the pathway, which assemble as a complex at the nuclear membrane.

The central players in this process are:

-

5-Lipoxygenase (5-LOX): A non-heme iron-containing enzyme that catalyzes the first two steps in the conversion of AA into leukotrienes. In resting cells, 5-LOX is located in the cytoplasm or nucleus, but it translocates to the nuclear envelope upon cell activation.

-

5-Lipoxygenase-Activating Protein (FLAP): An 18-kDa integral nuclear membrane protein. FLAP acts as a scaffold or transfer protein that binds the liberated arachidonic acid and presents it to 5-LOX, an essential step for efficient leukotriene synthesis.

2.2 Biosynthesis of Leukotrienes The conversion of arachidonic acid proceeds as follows:

-

Formation of 5-HPETE: 5-LOX first catalyzes the insertion of molecular oxygen into arachidonic acid to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE).

-

Formation of Leukotriene A4 (LTA4): In a second step, 5-LOX catalyzes the dehydration of 5-HPETE to form the unstable epoxide, leukotriene A4 (LTA4). LTA4 is a critical intermediate in the pathway.

-

Formation of Leukotriene B4 (LTB4): In cells containing the enzyme LTA4 hydrolase, such as neutrophils, LTA4 is converted to leukotriene B4 (LTB4). LTB4 is a potent chemoattractant for neutrophils and promotes the production of inflammatory cytokines.

-

Formation of Cysteinyl Leukotrienes (cysLTs): In cells expressing LTC4 synthase, such as eosinophils and mast cells, LTA4 is conjugated with glutathione to form leukotriene C4 (LTC4). LTC4 is then sequentially metabolized extracellularly to LTD4 and LTE4. Collectively known as the cysteinyl leukotrienes, these molecules are responsible for effects like bronchoconstriction and increased vascular permeability, which are hallmarks of asthma.

Below is a diagram illustrating the core signaling cascade of the 5-Lipoxygenase pathway.

Caption: The 5-Lipoxygenase (5-LOX) biosynthetic pathway.

Table 1: Key Molecules in the 5-LOX Pathway

| Molecule | Type | Function |

| Arachidonic Acid (AA) | Substrate | A polyunsaturated fatty acid released from membrane phospholipids that serves as the precursor for eicosanoids. |

| cPLA2 | Enzyme | Hydrolyzes membrane phospholipids to release arachidonic acid upon cell stimulation. |

| 5-LOX | Enzyme | Key enzyme that catalyzes the conversion of arachidonic acid into 5-HPETE and subsequently into LTA4. |

| FLAP | Activating Protein | A nuclear membrane protein that binds arachidonic acid and presents it to 5-LOX for metabolism. |

| LTA4 | Intermediate | An unstable epoxide that is the precursor to LTB4 and the cysteinyl leukotrienes. |

| LTB4 | Leukotriene | A potent chemoattractant for neutrophils and an activator of immune cells. |

| LTC4, LTD4, LTE4 | Cysteinyl Leukotrienes | Mediate bronchoconstriction, increased vascular permeability, and mucus secretion, key features of asthma. |

This compound: A FLAP Inhibitor

This compound (AZD5718) is an orally available, selective inhibitor of 5-lipoxygenase-activating protein (FLAP). By targeting FLAP, this compound prevents the crucial interaction between arachidonic acid and 5-LOX, thereby blocking the synthesis of all downstream leukotrienes (both LTB4 and cysteinyl leukotrienes). This upstream point of intervention distinguishes it from leukotriene receptor antagonists (e.g., montelukast), which only block the action of cysteinyl leukotrienes at their specific receptor.

Caption: Mechanism of action of this compound as a FLAP inhibitor.

3.1 Pharmacological and Pharmacokinetic Profile this compound is a potent inhibitor of FLAP, demonstrating effective suppression of leukotriene production. A study investigating the disposition of a single 200 mg oral dose of radiolabelled ([14C]) this compound in healthy male subjects provided key pharmacokinetic data.

Table 2: Pharmacological and Pharmacokinetic Profile of this compound

| Parameter | Value | Reference |

| Target | 5-Lipoxygenase-activating protein (FLAP) | |

| IC50 (FLAP) | 2 nM | |

| IC50 (LTB4 production) | 39 nM | |

| Administration | Oral | |

| Time to Max Plasma Conc. (tmax) | 1.5 hours (median) | |

| Terminal Half-life (t½) | ~20 hours | |

| Metabolism | Primarily via Phase 1 oxidative pathways and direct N-glucuronidation. | |

| Excretion | 79.3% in feces, 5.9% in urine. | |

| Parent Drug in Plasma | Accounts for 40.1% of total drug-related exposure. |

Clinical Development and Experimental Protocols

This compound is under investigation for its therapeutic potential in inflammatory diseases, notably moderate-to-severe uncontrolled asthma. The FLASH study is a key clinical trial evaluating its efficacy and safety.

4.1 The FLASH Clinical Trial (Phase 2a) The FLASH trial is a randomized, double-blind, placebo-controlled study designed to assess the efficacy and safety of once-daily oral this compound over a 12-week period in adults with uncontrolled asthma.

Table 3: Summary of the FLASH Phase 2a Clinical Trial Design

| Component | Description |

| Study Title | A Phase 2a, Randomised, Double-Blind, Placebo-Controlled Study to Assess Efficacy and Safety of this compound Given Orally Once Daily for Twelve Weeks in Adults With Moderate to Severe Uncontrolled Asthma. |

| Phase | 2a |

| Population | Adults (18-88 years) with moderate-to-severe uncontrolled asthma on a stable dose of inhaled corticosteroid (ICS) with or without a long-acting beta-agonist (LABA). |

| Intervention | This compound (oral, once daily) vs. Placebo. |

| Duration | 12-week treatment period, with a screening and follow-up period. |

| Primary Outcome | Time to the first composite asthma event (CompEx Asthma). |

| Secondary Outcomes | Change from baseline in pre-bronchodilator FEV1, St. George's Respiratory Questionnaire (SGRQ) score, Asthma Control Questionnaire (ACQ-6) score, and peak expiratory flow (PEF). |

The workflow for a participant in the FLASH study is outlined below.

Caption: Generalized workflow for a participant in the FLASH clinical trial.

4.2 Representative Experimental Protocol: Ex Vivo LTB4 Inhibition Assay This protocol outlines a typical method to determine the inhibitory activity of a compound like this compound on the 5-LOX pathway in a physiologically relevant matrix.

Objective: To measure the concentration-dependent inhibition of LTB4 production by this compound in human whole blood stimulated with a calcium ionophore.

Materials:

-

Heparinized whole blood from healthy human volunteers.

-

This compound stock solution (e.g., in DMSO).

-

Calcium Ionophore A23187.

-

Phosphate Buffered Saline (PBS).

-

Methanol (for quenching).

-

LTB4 ELISA kit or LC-MS/MS system for quantification.

-

Centrifuge, incubator, pipettes.

Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable vehicle (e.g., DMSO) to achieve a range of final concentrations for testing.

-

Blood Incubation: Aliquot fresh human whole blood into microtiter plates or tubes. Add the diluted this compound or vehicle control to the blood and pre-incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cell penetration.

-

Stimulation: Initiate leukotriene synthesis by adding a stimulating agent, such as Calcium Ionophore A23187, to a final concentration (e.g., 10-50 µM).

-

Incubation: Incubate the mixture for a defined period (e.g., 30-60 minutes) at 37°C.

-

Reaction Quenching: Stop the enzymatic reaction by adding ice-cold methanol. This will also precipitate proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins and cellular debris. Collect the supernatant, which contains the synthesized LTB4.

-

Quantification: Analyze the concentration of LTB4 in the supernatant using a validated method, such as a competitive ELISA or a sensitive LC-MS/MS analysis.

-

Data Analysis: Plot the LTB4 concentration against the log of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50 value, which is the concentration of this compound required to inhibit LTB4 production by 50%.

Conclusion

The 5-lipoxygenase pathway is a well-established driver of inflammation in numerous diseases. This compound, by inhibiting the upstream protein FLAP, represents a potent and comprehensive approach to blocking this pathway. Its pharmacological profile, characterized by a low nanomolar IC50 and a suitable pharmacokinetic profile for once-daily oral dosing, makes it a promising therapeutic candidate. Ongoing clinical trials, such as the FLASH study, will be crucial in determining the clinical efficacy and safety of this compound in patient populations with diseases like uncontrolled asthma, potentially offering a new and valuable treatment option.

The Pharmacokinetics and Pharmacodynamics of Atuliflapon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atuliflapon (formerly AZD5718) is an orally active, potent, and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2] By targeting FLAP, this compound effectively blocks the biosynthesis of leukotrienes, which are potent lipid mediators implicated in a variety of inflammatory diseases.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data from preclinical and clinical studies to support ongoing research and development efforts.

Mechanism of Action

This compound exerts its pharmacological effect by binding to the 5-lipoxygenase-activating protein (FLAP), a crucial transmembrane protein in the leukotriene synthesis pathway.[3] This binding prevents the interaction between FLAP and 5-lipoxygenase (5-LO), thereby inhibiting the conversion of arachidonic acid to leukotriene A4 (LTA4), the precursor to all leukotrienes.[3][4] This targeted, upstream inhibition leads to a broad-spectrum reduction in the production of both leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[4]

Figure 1. This compound's Mechanism of Action.

Pharmacodynamics

This compound has demonstrated potent and dose-dependent inhibition of leukotriene production both in vitro and in vivo.

In Vitro Potency

| Parameter | Value | Assay System |

| FLAP Binding IC50 | 2 nM[1] | Not specified |

| 6.0 nM[5] | Not specified | |

| LTB4 Production IC50 | 39 nM[1] | Human whole blood |

| LTB4 Production IC50 (free) | 2.0 nM[5] | Human whole blood |

| FLAP Binding Kd | 0.0044 µmol/L[6] | Not specified |

| FLAP Binding Koff | 1.27 min-1[6] | Not specified |

Clinical Pharmacodynamics

In a first-in-human study, this compound demonstrated a dose-dependent and greater than 90% suppression of leukotriene production over 24 hours.[1] Target engagement was confirmed by measuring ex vivo calcium ionophore-stimulated LTB4 production in whole blood and endogenous LTE4 levels in urine.[6][7] A clear dose/concentration-effect relationship was observed for both LTB4 and LTE4, with IC50 values in the low nanomolar range.[7][8]

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in preclinical species and humans, demonstrating properties suitable for oral administration.

Preclinical Pharmacokinetics

| Species | Route | Half-life (t½) |

| Rat | IV | 0.45 h[1] |

| Dog | IV | 2.1 h[1] |

Human Pharmacokinetics

Following oral administration, this compound is rapidly absorbed, with plasma concentrations declining in a biphasic manner.[7][9]

| Parameter | Value | Conditions |

| Tmax (median) | 1.5 h[9] | Single 200 mg oral dose ([14C]this compound suspension) |

| Terminal Half-life (mean) | 10-12 h[7] | Single and multiple ascending doses |

| ~20 h[9] | Single 200 mg oral dose ([14C]this compound suspension) | |

| Protein Binding | 95.7%[10] | Human plasma |

| Metabolism | - CYP3A4 and CYP3A5 (Phase 1 oxidation)[9] - UGT1A1, UGT1A3, and UGT1A4 (Glucuronidation) | In vitro studies |

| Excretion (after single 200 mg oral dose) | 79.3% in feces[9] 5.9% in urine[9] | Over 312 hours |

Unchanged this compound was the main component in plasma, accounting for 40.1% of the total drug-related exposure.[9] The primary metabolite was a direct N-glucuronide, which accounted for 20.9% of the drug-related exposure.[9]

Experimental Protocols

FLAP Binding Assay (General Protocol)

A competitive binding assay is typically used to determine the affinity of compounds for FLAP. This can be performed using membrane preparations from cells expressing FLAP, such as PMA-stimulated HL-60 cells.[11]

Figure 2. General Workflow for a FLAP Binding Assay.

Leukotriene Production Assay (Ex Vivo Whole Blood)

The inhibitory effect of this compound on leukotriene production is assessed in fresh human whole blood.

Methodology:

-

Whole blood samples are collected from subjects dosed with this compound or placebo.

-

The blood is stimulated ex vivo with a calcium ionophore (e.g., A23187) to induce leukotriene synthesis.[12][13][14]

-

The reaction is stopped, and plasma is separated.

-

Leukotriene levels (LTB4 and LTE4) are quantified using a validated analytical method, typically liquid chromatography with tandem mass spectrometry (LC-MS/MS).[9][15]

Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study

A single-center, open-label study was conducted in healthy male subjects to understand the ADME of this compound.

Protocol:

-

A single oral dose of 200 mg of [14C]-labeled this compound was administered as a suspension.[9]

-

Blood, plasma, urine, and fecal samples were collected at various time points.[9]

-

Radioactivity in all samples was measured to determine the extent of absorption and routes of excretion.

-

Metabolite profiling in plasma, urine, and feces was performed using LC-MS/MS to identify and quantify the parent drug and its metabolites.[9]

Conclusion

This compound is a potent FLAP inhibitor with a pharmacokinetic and pharmacodynamic profile that supports its development as an oral therapeutic for inflammatory diseases. It demonstrates significant, dose-dependent inhibition of leukotriene biosynthesis. The compound is rapidly absorbed and has a half-life that allows for once-daily dosing. Further clinical investigations are underway to fully elucidate the therapeutic potential of this compound in various indications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery and Early Clinical Development of an Inhibitor of 5-Lipoxygenase Activating Protein (AZD5718) for Treatment of Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]

- 4. FLAP inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. AZD5718 [openinnovation.astrazeneca.com]

- 7. Initial Clinical Experience with AZD5718, a Novel Once Daily Oral 5‐Lipoxygenase Activating Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Initial Clinical Experience with AZD5718, a Novel Once Daily Oral 5-Lipoxygenase Activating Protein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Disposition of orally administered this compound, a novel 5‐lipoxygenase‐activating protein inhibitor in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pa2online.org [pa2online.org]

- 12. Leukotriene B4 production by stimulated whole blood: comparative studies with isolated polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biosynthesis, characterization and inhibition of leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Simultaneous determination of leukotrienes B4 and E4 in whole blood and of leukotriene E4 in urine of rabbit by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Assessment of AZD5718 in the Context of Respiratory Disease: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: AZD5718 is a potent and reversible inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators implicated in the pathophysiology of a range of chronic inflammatory conditions, including respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[2][3][4] By targeting FLAP, AZD5718 effectively suppresses the production of all leukotrienes, offering a potential therapeutic strategy to mitigate the underlying inflammation in these diseases.[1] This technical guide provides a comprehensive overview of the available preclinical data for AZD5718, with a specific focus on its implications for respiratory disease research.

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

The 5-lipoxygenase (5-LO) pathway is responsible for the production of leukotrienes from arachidonic acid.[3] This process is initiated by cellular stimuli that lead to the translocation of 5-LO to the nuclear membrane, where it interacts with FLAP. FLAP facilitates the transfer of arachidonic acid to 5-LO, which then catalyzes the formation of leukotriene A4 (LTA4). LTA4 is subsequently converted to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[5] AZD5718 acts by inhibiting FLAP, thereby preventing the initial step of leukotriene biosynthesis.[1]

Preclinical Pharmacodynamics

A critical consideration in the preclinical evaluation of AZD5718 is its species-specific activity. The compound has been shown to be inactive in common rodent models, such as rats and mice, which are frequently used for preclinical studies of respiratory diseases.[1] Consequently, preclinical pharmacodynamic and pharmacokinetic assessments were conducted in species where the drug is active, namely dogs and rabbits.[1][6]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo preclinical pharmacodynamic parameters of AZD5718.

| Parameter | Species | Matrix | Value | Citation |

| In Vitro Potency | ||||

| Kd | Human | - | 0.0044 µmol/L | [1] |

| IC50 (LTB4 production) | Human | Whole Blood | 0.039 µmol/L | [1] |

| In Vivo Activity | ||||

| LTB4 Inhibition (po) | Dog | Whole Blood | >90% | [6] |

| LTE4 Reduction | Dog | Urine | Robust | [1] |

| LTB4 Reduction (iv) | Rabbit | Blood | Concentration-dependent | [1] |

| LTC4 Inhibition (iv) | Rabbit | Blood | Concentration-dependent | [1] |

Table 1: Preclinical Pharmacodynamic Profile of AZD5718

Experimental Protocols

Detailed methodologies for the key in vivo preclinical experiments are outlined below.

Canine Oral Administration Study

-

Objective: To assess the in vivo pharmacodynamic effect of orally administered AZD5718 on LTB4 production.

-

Animal Model: Healthy beagle dogs.[1]

-

Drug Administration: Single and repeat oral administration of AZD5718.[1]

-

Sample Collection: Whole blood samples were collected at various time points post-administration. Urine was also collected to measure LTE4 levels.[1][6]

-

Pharmacodynamic Endpoint: Ex vivo calcium ionophore-stimulated LTB4 production in whole blood was measured to assess target engagement.[6] Urinary LTE4 levels were also quantified.[1]

-

Results: A concentration-dependent inhibition of LTB4 production in blood and a robust reduction in urinary LTE4 levels were observed.[1]

Rabbit Intravenous Administration Study

-

Objective: To evaluate the in vivo pharmacodynamic effect of intravenously administered AZD5718 on leukotriene production.

-

Animal Model: Rabbits.[1]

-

Drug Administration: Intravenous administration of AZD5718.[1]

-

Sample Collection: Blood samples were collected to measure LTB4 and LTC4 production.[1]

-

Pharmacodynamic Endpoint: LTB4 and LTC4 production in the blood were measured.[1]

-

Results: A concentration-dependent reduction in LTB4 production and inhibition of LTC4 production in the blood were observed.[1]

Implications for Respiratory Disease Research and Future Directions

The potent inhibition of leukotriene biosynthesis by AZD5718 in preclinical models highlights its potential as a therapeutic agent for inflammatory respiratory diseases where leukotrienes are known to play a pathogenic role. The biological properties of leukotrienes include bronchial smooth muscle contraction, stimulation of mucus production, enhanced vascular permeability, and recruitment of eosinophils, all of which are central to the pathophysiology of asthma.[7]

However, the lack of activity of AZD5718 in rodent models presents a significant challenge for its preclinical evaluation in established asthma and COPD animal models, which are predominantly rodent-based.[8] Therefore, researchers and drug developers should consider the following:

-

Alternative Animal Models: While not as common, preclinical models of asthma have been described in other species such as guinea pigs, sheep, and non-human primates. The suitability of these models for testing AZD5718 would depend on the compound's activity in these species.

-

Translational Approaches: In the absence of direct preclinical efficacy data in respiratory disease models, a strong reliance on human in vitro data and clinical biomarker studies is necessary. Target engagement can be demonstrated in early clinical trials by measuring the inhibition of leukotriene production in healthy volunteers and patients, as has been done for AZD5718 in other therapeutic areas.[1]

-

Focus on Human Biology: Given the species-specific nature of AZD5718's activity, a deeper understanding of the human FLAP protein and its interaction with the drug is paramount.

AZD5718 is a potent FLAP inhibitor that effectively suppresses leukotriene production in relevant preclinical species and in human in vitro systems. While its development has primarily focused on cardiovascular disease, its mechanism of action holds significant promise for the treatment of respiratory diseases such as asthma and COPD. The key challenge for its preclinical development in the respiratory field is its inactivity in rodent models. Future preclinical research will require innovative approaches, potentially utilizing alternative animal models or placing a greater emphasis on translational and human-based studies to bridge the gap between preclinical findings and clinical development for respiratory indications.

References

- 1. AZD5718 [openinnovation.astrazeneca.com]

- 2. Effects of a FLAP inhibitor, GSK2190915, in asthmatics with high sputum neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]

- 5. Leukotrienes: Bridging the Inflammatory Gap in Asthma and Inflammatory Bowel Diseases (IBD) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Leukotriene pathway inhibitors in asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In Vitro and In Vivo Models for Atuliflapon Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atuliflapon (formerly AZD5718) is an orally active, selective, and reversible inhibitor of 5-lipoxygenase-activating protein (FLAP).[1][2] FLAP is a crucial integral membrane protein necessary for the activation of 5-lipoxygenase (5-LO), the enzyme that catalyzes the initial steps in the biosynthesis of leukotrienes.[3][4] Leukotrienes are potent, pro-inflammatory lipid mediators implicated in the pathophysiology of various inflammatory diseases, including asthma and atherosclerosis.[2][4] By binding to FLAP, this compound effectively suppresses the production of all leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, LTE4), thereby reducing inflammation.[3][4][5] This guide provides an in-depth overview of the core in vitro and in vivo models utilized in the preclinical and clinical development of this compound and other FLAP inhibitors.

Mechanism of Action: The Leukotriene Biosynthesis Pathway

This compound targets the initial stage of the leukotriene (LT) synthesis pathway. Cellular activation by various stimuli triggers the translocation of cytosolic phospholipase A2 (cPLA2) to the nuclear membrane, where it liberates arachidonic acid (AA) from phospholipids. FLAP, an integral protein of the nuclear envelope, binds AA and presents it to the 5-LO enzyme. 5-LO then converts AA into the unstable intermediate, LTA4. LTA4 is subsequently metabolized into either LTB4 by LTA4 hydrolase or into LTC4 by LTC4 synthase. This compound inhibits FLAP, preventing the transfer of AA to 5-LO and thus blocking the entire downstream cascade.

In Vitro Models

The primary in vitro model for assessing the potency of this compound is the human whole blood assay, which provides a physiologically relevant environment for measuring the inhibition of leukotriene synthesis in its native cellular context.

Human Whole Blood LTB4 Assay

This ex vivo assay measures the ability of a compound to inhibit the production of LTB4 in whole blood following stimulation. It is a critical tool for determining the potency (IC50) of FLAP inhibitors. This compound demonstrates potent, concentration-dependent inhibition of LTB4 production in this assay.[1]

Quantitative Data: In Vitro Potency

| Compound | Assay | Parameter | Value | Reference |

| This compound (AZD5718) | Human Whole Blood | IC50 for LTB4 inhibition | 39 nM (0.039 µmol/L) | [1][6] |

| This compound (AZD5718) | FLAP Binding | IC50 | 2 nM | [6] |

| This compound (AZD5718) | FLAP Binding | Kd | 4.4 nM (0.0044 µmol/L) | [1] |

Experimental Protocol: Human Whole Blood LTB4 Inhibition Assay

This protocol is a representative methodology based on standard practices for evaluating FLAP inhibitors.

-

Blood Collection : Draw venous blood from healthy human volunteers (who have not taken anti-inflammatory drugs for at least 10 days) into sodium-heparin tubes.[7][8]

-

Compound Incubation : Aliquot 500 µL of whole blood into 1.5 mL polypropylene tubes. Add this compound or vehicle (e.g., 0.1% DMSO) at various concentrations. Pre-incubate for 15-30 minutes at 37°C.

-

Stimulation : Initiate leukotriene synthesis by adding a calcium ionophore (e.g., A23187, final concentration 2.5-10 µM) to each tube.[8]

-

Incubation : Incubate the stimulated blood for 30-60 minutes at 37°C.

-

Termination & Sample Preparation : Stop the reaction by placing tubes on ice and adding a chelating agent like EDTA. Centrifuge at 1,000 x g for 15 minutes at 4°C to pellet blood cells.[9] Collect the plasma supernatant.

-

LTB4 Quantification : Measure the LTB4 concentration in the plasma using a commercial competitive ELISA kit according to the manufacturer's instructions.[9][10]

-

Data Analysis : Plot the percentage of LTB4 inhibition versus the log concentration of this compound. Calculate the IC50 value using a four-parameter logistic curve fit.

In Vivo Models

In vivo models are essential for evaluating the pharmacokinetics (PK), pharmacodynamics (PD), and efficacy of this compound in a whole-organism context. A key consideration for this compound is its species-specific activity; it is potent in humans, dogs, and rabbits but inactive in rodents (rats and mice).[1] Therefore, while rodent models of disease can be used to study the effects of FLAP pathway inhibition generally (using a rodent-active tool compound), they are not suitable for direct PK/PD studies of this compound.[1] Dogs and rabbits are more appropriate preclinical species for these assessments.

Atherosclerosis Models

Given the role of leukotrienes in vascular inflammation, FLAP inhibition has been investigated for treating atherosclerosis. Genetically modified mouse models, such as Apolipoprotein E-knockout (ApoE-/-) or ApoE/LDLR-double knockout (DKO) mice, are widely used.[11][12][13] These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions, a process that is accelerated by a high-fat, "Western" diet.[12][14] Studies with the FLAP inhibitor MK-886 in ApoE/LDLR-DKO mice have shown significant reductions in atherosclerotic lesion area, demonstrating the therapeutic potential of this drug class.[11]

Pharmacokinetic Data

Preclinical pharmacokinetic studies are crucial for predicting human dose regimens.

| Compound | Species | Route | T1/2 | Reference |

| This compound (AZD5718) | Rat | IV | 0.45 h | [6] |

| This compound (AZD5718) | Dog | IV | 2.1 h | [6] |

Note: The short half-life in rats, coupled with a lack of pharmacological activity, underscores the unsuitability of this species for this compound efficacy studies.[1][6]

Experimental Protocol: Murine Atherosclerosis Model

This is a representative protocol for evaluating a FLAP inhibitor in an atherosclerosis model, adapted from studies using MK-886.[11]

-

Animal Model : Use 8-week-old female ApoE-/- or ApoE/LDLR-DKO mice.[11]

-

Diet and Acclimation : Acclimate mice for one week, then place them on a high-fat/high-cholesterol Western diet for the duration of the study to induce robust lesion formation.[11]

-

Grouping and Treatment : Divide mice into a control group and a treatment group (n=10-15 per group).

-

Control Group : Receives the Western diet mixed with vehicle.

-

Treatment Group : Receives the Western diet mixed with a tool FLAP inhibitor (e.g., MK-886 at 4 µg per 100 mg of body weight per day).[11] Treatment is administered daily for 16-18 weeks.

-

-

In-life Monitoring : Monitor body weight and food consumption weekly. Collect blood periodically via tail or retro-orbital bleed to analyze plasma lipid profiles (total cholesterol, triglycerides).

-

Study Termination and Tissue Collection : At the end of the treatment period (e.g., at 6 months of age), euthanize mice under anesthesia.[11] Perfuse the vascular system with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Lesion Quantification :

-

En Face Analysis : Excise the entire aorta, open it longitudinally, and stain with Oil Red O to visualize lipid-rich plaques. Capture images and use analysis software to calculate the percentage of the aortic surface area covered by lesions.[11]

-

Aortic Root Analysis : Embed the aortic root in OCT compound, and collect serial cryosections. Stain sections with Hematoxylin and Eosin (H&E) or Oil Red O. Measure the lesion area in multiple sections to determine the average cross-sectional plaque size.[11]

-

-

Data Analysis : Compare lesion area, plasma lipids, and other relevant endpoints between the control and treatment groups using appropriate statistical tests (e.g., Student's t-test).

References

- 1. AZD5718 [openinnovation.astrazeneca.com]

- 2. Redirecting to https://onderzoekmetmensen.nl/en/trial/53653 [onderzoekmetmensen.nl]

- 3. Disposition of orally administered this compound, a novel 5‐lipoxygenase‐activating protein inhibitor in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and Early Clinical Development of an Inhibitor of 5-Lipoxygenase Activating Protein (AZD5718) for Treatment of Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Whole blood assay as a model for in vitro evaluation of inflammasome activation and subsequent caspase-mediated interleukin-1 beta release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Shifting the Biosynthesis of Leukotrienes Toward Specialized Pro-Resolving Mediators by the 5-Lipoxygenase-Activating Protein (FLAP) Antagonist BRP-201 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cloud-clone.com [cloud-clone.com]

- 10. k-assay.com [k-assay.com]

- 11. Inhibition of five lipoxygenase activating protein (FLAP) by MK-886 decreases atherosclerosis in apoE/LDLR-double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cyagen.com [cyagen.com]

- 13. The role of an experimental model of atherosclerosis: apoE-knockout mice in developing new drugs against atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. View of Validation of a mouse model with Apoe gene knockout | Research Results in Pharmacology [rrpharmacology.ru]

The Effect of Atuliflapon on Eosinophilic Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eosinophilic inflammation is a key driver of pathology in a significant subset of patients with severe asthma. The leukotriene pathway, leading to the production of potent pro-inflammatory mediators, plays a crucial role in the recruitment and activation of eosinophils. Atuliflapon (AZD5718) is an investigational, orally administered, selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). By targeting FLAP, this compound effectively blocks the synthesis of all leukotrienes, offering a potential therapeutic intervention for eosinophil-driven diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, its potential effects on eosinophilic inflammation, and the methodologies used to assess these effects in a clinical setting. While clinical trial data for this compound is still emerging, this document consolidates the existing knowledge and provides a framework for understanding its therapeutic potential.

Introduction to Eosinophilic Inflammation and the Leukotriene Pathway

Severe asthma is a heterogeneous condition with various underlying inflammatory endotypes.[1][2] A major endotype is characterized by Type 2 inflammation, which is often associated with persistent eosinophilic inflammation in the airways.[1][2] Eosinophils are granulocytes that, when activated, release a plethora of mediators, including cytotoxic granule proteins, cytokines, and lipid mediators, which contribute to airway hyperresponsiveness, mucus production, and tissue remodeling.[1]

Leukotrienes (LTs) are potent lipid mediators derived from arachidonic acid that are central to the inflammatory cascade in asthma.[3] The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO) and requires the presence of a nuclear membrane protein called 5-lipoxygenase-activating protein (FLAP).[4][5] FLAP facilitates the transfer of arachidonic acid to 5-LO, the rate-limiting step in leukotriene production.[4][5] The pathway leads to the formation of leukotriene A4 (LTA4), which is then converted to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (CysLTs): LTC4, LTD4, and LTE4.[6]

Eosinophils are a major source of CysLTs.[6][7][8] These mediators exert their pro-inflammatory effects by binding to specific receptors, primarily CysLT1 and CysLT2 receptors, on various cells in the airways, including smooth muscle cells and other immune cells. The effects of CysLTs include potent bronchoconstriction, increased vascular permeability, and enhanced mucus secretion. Furthermore, leukotrienes contribute to the recruitment and survival of eosinophils, creating a positive feedback loop that perpetuates the inflammatory response.[9][10]

This compound: A Novel FLAP Inhibitor

This compound (formerly AZD5718) is an orally active, potent, and selective inhibitor of FLAP.[3][11] By binding to FLAP, this compound prevents the interaction between FLAP and 5-LO, thereby inhibiting the synthesis of all leukotrienes (both LTB4 and CysLTs).[3][4][5] This upstream mechanism of action distinguishes this compound from leukotriene receptor antagonists (e.g., montelukast), which only block the action of CysLTs at the CysLT1 receptor.[4][12]

The chemical class of this compound includes amides, pyrans, pyrazines, and pyrazoles.[3] It has demonstrated a high binding affinity for FLAP with an IC50 in the low nanomolar range.[5][11] Preclinical and early clinical development has shown that this compound can achieve greater than 90% suppression of leukotriene production over a 24-hour period.[11]

Signaling Pathway of Leukotriene Synthesis and this compound's Mechanism of Action

References

- 1. google.com [google.com]

- 2. Lessons Learned From Targeting Eosinophils in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. Type 2 inflammation and biological therapies in asthma: Targeted medicine taking flight - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of a FLAP inhibitor, GSK2190915, in asthmatics with high sputum neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Redirecting to https://onderzoekmetmensen.nl/en/trial/53653 [onderzoekmetmensen.nl]

- 10. This compound for Uncontrolled Asthma · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. publications.ersnet.org [publications.ersnet.org]

Methodological & Application

Application Notes and Protocols for Atuliflapon (AZD5718)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atuliflapon (AZD5718) is a potent and reversible inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2] FLAP is a critical upstream protein in the leukotriene biosynthesis pathway, making it a key target for anti-inflammatory therapies.[3][4] This document provides detailed in vitro assay protocols to characterize the activity of this compound and similar compounds targeting the FLAP pathway.

Mechanism of Action

This compound selectively binds to FLAP, preventing the transfer of arachidonic acid to 5-lipoxygenase (5-LO).[5] This initial step is essential for the production of all leukotrienes (LTs), including the potent chemoattractant LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, LTE4) involved in bronchoconstriction and vascular permeability.[3][4] By inhibiting FLAP, this compound effectively suppresses the entire leukotriene cascade.

Quantitative Data Summary

The following table summarizes the in vitro and ex vivo potency of this compound from various assays.

| Parameter | Assay Description | Value | Reference |

| IC50 | FLAP Binding | 2 nM | [6][7] |

| FLAP Binding Affinity | 6.0 nM | [8] | |

| LTB4 Production in Human Whole Blood | 39 nM | [6][9] | |

| LTB4 Production in Human Whole Blood (free) | 2.0 nM | [8] | |

| Ex vivo LTB4 Inhibition | 5.3 nM | ||

| Urinary LTE4 Reduction | 0.8 nM | ||

| Kd | Equilibrium Dissociation Constant | 4.4 nM (0.0044 µmol/L) | [1] |

| Koff | Estimated Binding Off-Rate | 1.27 min-1 | [1] |

| Weak Inhibition | OATP1B1 Transporter | IC50 = 2.3 µM | |

| BCRP Transporter | IC50 = 20 µM |

Signaling Pathway

The diagram below illustrates the leukotriene biosynthesis pathway and the point of inhibition by this compound.

Caption: this compound inhibits FLAP on the nuclear membrane.

Experimental Protocols

FLAP Binding Assay (Competitive Radioligand)

This protocol determines the binding affinity of this compound to FLAP in a competitive manner using a radiolabeled FLAP inhibitor, such as [3H]MK-886.

Workflow:

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. revvity.com [revvity.com]

- 4. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MK-886 - Wikipedia [en.wikipedia.org]

- 8. MK-886 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. A rapid bead-based radioligand binding assay for the determination of target-binding fraction and quality control of radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Leukotriene Synthesis with Atuliflapon

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing atuliflapon, a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP), for the study of leukotriene synthesis. Detailed protocols for in vitro cell-based assays and a summary of this compound's inhibitory activity are included to facilitate research into the role of leukotrienes in various physiological and pathological processes.

Introduction to this compound and Leukotriene Synthesis

Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid through the 5-lipoxygenase (5-LO) pathway.[1][2][3] They are implicated in a range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases.[1][4][5] The synthesis of leukotrienes is initiated when arachidonic acid is released from the cell membrane and is converted to leukotriene A4 (LTA4) by 5-lipoxygenase.[2][6] This crucial step requires the presence of the 5-lipoxygenase-activating protein (FLAP), which binds to arachidonic acid and facilitates its transfer to 5-LO.[4][7][8] LTA4 is then further metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (cysLTs), LTC4, LTD4, and LTE4.[1][6]

This compound (formerly AZD5718) is a novel, orally active inhibitor of FLAP.[5][9] By binding to FLAP, this compound prevents the interaction between arachidonic acid and 5-lipoxygenase, thereby inhibiting the synthesis of all leukotrienes.[5][10] This makes this compound a valuable tool for elucidating the role of the entire leukotriene pathway in biological systems.

Quantitative Data: this compound Inhibitory Activity

This compound demonstrates potent inhibition of FLAP and subsequent leukotriene synthesis in various experimental systems. The following table summarizes key quantitative data for this compound's activity.

| Parameter | Value | System | Reference |

| FLAP IC50 | 2 nM | Cell-free assay | [9] |

| LTB4 IC50 | 39 nM | Not Specified | [9] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the leukotriene synthesis pathway and the mechanism of action of this compound.

Caption: Leukotriene synthesis pathway and this compound's inhibitory action on FLAP.

Experimental Protocols

The following protocols provide detailed methodologies for studying the effect of this compound on leukotriene synthesis in common in vitro models.

Protocol 1: Inhibition of Leukotriene Synthesis in a Human Whole Blood Assay

This assay measures the ability of this compound to inhibit the production of LTB4 and cysLTs in human whole blood stimulated with a calcium ionophore.

Materials:

-

Freshly drawn human whole blood (heparinized)

-

This compound

-

Calcium Ionophore A23187

-

Phosphate Buffered Saline (PBS)

-

ELISA kits for LTB4 and cysLTs

-

96-well plates

-

Centrifuge

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in PBS to achieve the desired final concentrations.

-

In a 96-well plate, add the desired volume of this compound dilutions or vehicle control (PBS with the same concentration of solvent).

-

Add fresh human whole blood to each well.

-

Pre-incubate the plate at 37°C for 15-30 minutes.

-

Prepare a stock solution of Calcium Ionophore A23187 in a suitable solvent.

-

Add Calcium Ionophore A23187 to each well to a final concentration that elicits a robust leukotriene response (typically 1-10 µM).

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by placing the plate on ice and then centrifuge to separate the plasma.

-

Collect the plasma supernatant for analysis.

-

Measure the concentrations of LTB4 and cysLTs in the plasma using commercially available ELISA kits, following the manufacturer's instructions.

-

Calculate the percentage inhibition of leukotriene synthesis for each this compound concentration compared to the vehicle control.

Protocol 2: Cell-Based Assay for Leukotriene Synthesis Inhibition in a Monocytic Cell Line (e.g., U937 cells)

This protocol details the use of a human monocytic cell line to assess the inhibitory effect of this compound on leukotriene production.

Materials:

-

U937 cells (or another suitable cell line expressing the 5-LO pathway)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Calcium Ionophore A23187

-

Phosphate Buffered Saline (PBS)

-

ELISA kits for LTB4 and cysLTs

-

24-well or 48-well cell culture plates

-

Centrifuge

Procedure:

-

Culture U937 cells to the desired density. For differentiation into a macrophage-like phenotype (which enhances leukotriene production), cells can be treated with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours prior to the experiment.

-

Seed the cells into 24-well or 48-well plates at an appropriate density and allow them to adhere if necessary.

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

-

Pre-incubate the cells with this compound for 30-60 minutes at 37°C.

-

Prepare a stock solution of Calcium Ionophore A23187.

-

Add Calcium Ionophore A23187 to each well to a final concentration that induces leukotriene synthesis (e.g., 1-5 µM).

-

Incubate the cells for 15-30 minutes at 37°C.

-

Collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any detached cells.

-

Measure the concentrations of LTB4 and cysLTs in the supernatant using ELISA kits.

-

Determine the IC50 value of this compound by plotting the percentage inhibition against the log of the inhibitor concentration.

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vitro experiment to assess the efficacy of this compound.

Caption: General experimental workflow for evaluating this compound's inhibitory effects.

Logical Relationship Diagram: this compound's Role in Research

This diagram illustrates the logical connections between this compound, its target, the biological pathway it affects, and its potential research applications.

Caption: Logical relationships of this compound in leukotriene research.

References

- 1. Biosynthesis, characterization and inhibition of leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Release of leukotrienes, induced by the Ca++ ionophore A23187, from human lung parenchyma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ionophore A23187-induced leukotriene biosynthesis in equine granulocytes-neutrophils, but not eosinophils require exogenous arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Generation of leukotrienes by antigen and calcium ionophore A23187 stimuli from a mouse mastocytoma cell line, MMC-16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Measurement of leukotriene B4 in vitro and in vivo by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative measurement of cysteinyl leukotrienes and leukotriene B₄ in human sputum using ultra high pressure liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Atuliflapon: A Potent Tool for Interrogating the 5-Lipoxygenase Pathway

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Atuliflapon (AZD5718) is a potent and orally active inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial integral membrane protein that facilitates the transfer of arachidonic acid to 5-lipoxygenase (5-LO), the initial and rate-limiting step in the biosynthesis of leukotrienes.[1][2] Leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are powerful pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases such as asthma, coronary artery disease, and arthritis.[2][3][4] By selectively binding to FLAP, this compound effectively blocks the production of all leukotrienes, making it an invaluable tool for studying the physiological and pathological roles of the 5-LO pathway.[2][5] These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo research settings to investigate the 5-lipoxygenase pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating comparison of its activity across different assays.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Assay System | Reference |

| IC₅₀ (FLAP binding) | 2.0 nM | Cell-based assay | [6] |

| IC₅₀ (LTB₄ production) | 39 nM | Not specified | [7] |

Table 2: In Vivo Pharmacokinetic Parameters of this compound (Human)

| Parameter | Value | Dosing | Reference |

| Time to maximum plasma concentration (tₘₐₓ) | 1.5 hours | Single oral dose of 200 mg | [8] |

| Terminal half-life (t₁/₂) | ~20 hours | Single oral dose of 200 mg | [8] |

Signaling Pathway

The diagram below illustrates the 5-lipoxygenase signaling pathway and the mechanism of action for this compound.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

In Vitro Assays

1. Human Neutrophil Isolation and Leukotriene B4 Production Assay

This protocol describes the isolation of human neutrophils from whole blood and their subsequent stimulation to produce LTB4, which can be inhibited by this compound.

Experimental Workflow:

Materials:

-

Human whole blood collected in EDTA tubes

-

Density gradient medium (e.g., Ficoll-Paque)

-

Red blood cell lysis buffer

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound

-

Calcium Ionophore A23187

-

LTB4 ELISA kit or LC-MS/MS system

-

96-well plates

Protocol:

-

Neutrophil Isolation:

-

Dilute whole blood with an equal volume of HBSS.

-

Carefully layer the diluted blood over the density gradient medium in a centrifuge tube.[9]

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspirate the upper layers, leaving the neutrophil/erythrocyte pellet.

-

Resuspend the pellet in HBSS and perform red blood cell lysis according to the manufacturer's protocol.[9]

-

Wash the neutrophil pellet twice with HBSS and resuspend in HBSS at a concentration of 1 x 10⁷ cells/mL.

-

Assess cell viability using trypan blue exclusion (should be >95%).

-

-

LTB4 Production Assay:

-

In a 96-well plate, add 10 µL of this compound at various concentrations (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) to the appropriate wells.

-

Add 90 µL of the neutrophil suspension to each well and pre-incubate for 15 minutes at 37°C.

-

Initiate leukotriene synthesis by adding 10 µL of Calcium Ionophore A23187 (final concentration 2.5 µM).[10]

-

Incubate for 5 minutes at 37°C.

-

Terminate the reaction by placing the plate on ice and centrifuging at 1000 x g for 10 minutes at 4°C.

-

Collect the supernatant for LTB4 quantification.

-

-

LTB4 Quantification:

2. HEK293 Cell-Based Assay for FLAP Activity

This protocol involves the transient transfection of HEK293 cells with 5-LO and FLAP to create a cellular model for studying FLAP-dependent leukotriene synthesis.

Experimental Workflow:

Materials:

-

HEK293 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Plasmids encoding human 5-LO and FLAP

-

Transfection reagent (e.g., Lipofectamine)

-

Opti-MEM I Reduced Serum Medium

-

This compound

-

Arachidonic acid

-

Calcium Ionophore A23187

-

Leukotriene quantification method (ELISA or LC-MS/MS)

Protocol:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in complete growth medium.

-

The day before transfection, seed cells in 24-well plates to be 70-90% confluent at the time of transfection.[14]

-

On the day of transfection, prepare DNA-lipid complexes by mixing the 5-LO and FLAP plasmids with the transfection reagent in serum-free medium, according to the manufacturer's protocol.[1]

-

Add the complexes to the cells and incubate for 24-48 hours to allow for protein expression.

-

-

FLAP Activity Assay:

-

Wash the transfected cells with HBSS.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for 15 minutes at 37°C.

-

Stimulate the cells with a combination of arachidonic acid (e.g., 20 µM) and Calcium Ionophore A23187 (e.g., 2.5 µM) for 15 minutes at 37°C.[15]

-

Terminate the reaction and collect the supernatant for leukotriene analysis as described in the neutrophil protocol.

-

In Vivo Models

1. Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation to evaluate the anti-inflammatory effects of compounds like this compound.

Experimental Workflow:

Materials:

-

Male Wistar or Sprague-Dawley rats (180-220 g)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Carrageenan (1% w/v in saline)

-

Plethysmometer

Protocol:

-

Fast the rats overnight with free access to water.

-

Administer this compound or vehicle orally (p.o.) 1 hour before carrageenan injection.

-

Measure the initial volume of the right hind paw using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[6][7]

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

2. Ovalbumin-Induced Allergic Asthma in Mice

This model mimics key features of human allergic asthma and can be used to assess the efficacy of this compound in reducing airway inflammation.

Experimental Workflow:

Materials:

-

BALB/c mice (6-8 weeks old)

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Alum)

-

This compound

-

Vehicle

-

Nebulizer

Protocol:

-

Sensitization:

-

Challenge:

-

From day 21 to 23, challenge the mice with 1% OVA aerosol for 30 minutes using a nebulizer.

-

Administer this compound or vehicle orally 1 hour before each OVA challenge.

-

-

Analysis (24-48 hours after the last challenge):

-

Collect bronchoalveolar lavage fluid (BALF) by flushing the lungs with PBS.

-

Perform differential cell counts on BALF to quantify eosinophils, neutrophils, and lymphocytes.

-

Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BALF supernatant by ELISA.

-

Process lung tissue for histological analysis to assess inflammatory cell infiltration and mucus production.

-

Conclusion

This compound is a highly effective and selective tool for probing the 5-lipoxygenase pathway. Its ability to potently inhibit FLAP allows for the targeted blockade of leukotriene synthesis, enabling researchers to dissect the roles of these inflammatory mediators in a wide range of biological processes and disease models. The protocols provided herein offer a starting point for the application of this compound in both in vitro and in vivo studies. Proper experimental design, including appropriate controls and dose-response evaluations, is crucial for obtaining robust and reproducible data. As research into the complexities of inflammatory pathways continues, tool compounds like this compound will remain indispensable for advancing our understanding and developing novel therapeutic strategies.

References

- 1. Modifications in FLAP's second cytosolic loop influence 5‐LOX interaction, inhibitor binding, and leukotriene formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cloud-clone.com [cloud-clone.com]

- 3. mdpi.com [mdpi.com]

- 4. Neutrophil isolation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.elabscience.com [file.elabscience.com]

- 6. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]

- 7. inotiv.com [inotiv.com]

- 8. researchgate.net [researchgate.net]

- 9. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. k-assay.com [k-assay.com]

- 12. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Liquid chromatography-mass spectrometry measurement of leukotrienes in asthma and other respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - US [thermofisher.com]

- 15. Shifting the Biosynthesis of Leukotrienes Toward Specialized Pro-Resolving Mediators by the 5-Lipoxygenase-Activating Protein (FLAP) Antagonist BRP-201 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]

Application Notes and Protocols: Flow Cytometry Analysis of Inflammatory Cells with Atuliflapon

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atuliflapon (formerly AZD5718) is an orally active and potent inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2][3] FLAP is a crucial component in the biosynthesis of leukotrienes, which are powerful lipid mediators involved in inflammatory and allergic responses.[2] By binding to FLAP, this compound effectively blocks the production of pro-inflammatory leukotrienes such as LTB4 and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4).[2][4][5] This mechanism of action makes this compound a promising therapeutic agent for inflammatory diseases like asthma and coronary artery disease.[2][6]

Flow cytometry is an indispensable tool for the detailed analysis of heterogeneous cell populations, providing quantitative data on cell frequency, phenotype, and function. In the context of inflammatory diseases, it allows for the precise characterization of immune cell subsets. This document provides detailed application notes and protocols for the use of flow cytometry to analyze the effects of this compound on inflammatory cell populations.

Mechanism of Action of this compound

This compound targets the initial steps of the leukotriene biosynthetic pathway. In response to inflammatory stimuli, the enzyme 5-lipoxygenase (5-LO) translocates to the nuclear membrane where it interacts with FLAP. FLAP facilitates the transfer of arachidonic acid to 5-LO, which then catalyzes its conversion to leukotriene A4 (LTA4). LTA4 is subsequently metabolized to form LTB4 or the cysteinyl-leukotrienes. This compound binds to FLAP, preventing the 5-LO/FLAP interaction and thereby inhibiting the synthesis of all downstream leukotrienes.[2] This leads to a reduction in the inflammatory cascade driven by these potent mediators.

Expected Effects on Inflammatory Cell Populations

Leukotrienes are potent chemoattractants for various inflammatory cells, particularly eosinophils and neutrophils. Therefore, inhibition of leukotriene synthesis by this compound is expected to reduce the recruitment and activation of these cells at sites of inflammation. While specific clinical data on the effects of this compound on a wide range of inflammatory cell subsets from flow cytometry analysis is not yet widely published, based on its mechanism of action and data from other leukotriene inhibitors, the following changes in peripheral blood mononuclear cells (PBMCs) and other leukocytes can be hypothesized.

Table 1: Representative Expected Quantitative Changes in Inflammatory Cell Populations Following this compound Treatment

| Cell Population | Marker Profile | Expected Change with this compound | Rationale |

| Eosinophils | CD45+ / SSC-Ahigh / Siglec-8+ | ↓ | Leukotrienes are potent chemoattractants for eosinophils. |

| Neutrophils | CD45+ / SSC-Ahigh / CD16+ / CD66b+ | ↓ | LTB4 is a powerful neutrophil chemoattractant. |

| Basophils | CD45+ / SSC-Alow / CD123+ / HLA-DR- | ↓ | Cysteinyl-leukotrienes can contribute to basophil activation. |

| Classical Monocytes | CD45+ / CD14++ / CD16- | ↔ or ↓ | Monocytes are a source of leukotrienes and respond to them. |

| Th2 Lymphocytes | CD3+ / CD4+ / CXCR4+ / CCR4+ | ↓ | Leukotrienes can promote a Th2-type inflammatory environment. |

| Regulatory T cells (Tregs) | CD3+ / CD4+ / CD25+ / FoxP3+ | ↑ | Reduction of pro-inflammatory signals may favor a regulatory environment. |

Note: The expected changes are hypothetical and based on the known mechanism of action of FLAP inhibitors and the role of leukotrienes in inflammation. Actual results may vary depending on the experimental model and disease state.

Experimental Protocols

Protocol 1: Preparation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood, a common starting material for analyzing the effects of therapeutic compounds on immune cells.

Materials:

-

Human whole blood collected in EDTA or heparin tubes

-

Ficoll-Paque PLUS (or similar density gradient medium)

-

Phosphate-Buffered Saline (PBS), sterile

-

Fetal Bovine Serum (FBS)

-

RPMI-1640 medium

-

This compound (and vehicle control, e.g., DMSO)

-

Centrifuge

-

Sterile conical tubes (15 mL and 50 mL)

Procedure:

-

Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

-

Carefully layer the diluted blood over Ficoll-Paque PLUS in a new conical tube. The volume of Ficoll-Paque should be half the volume of the diluted blood.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

After centrifugation, carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer containing the PBMCs.

-

Collect the buffy coat layer and transfer it to a new 15 mL conical tube.

-

Wash the isolated PBMCs by adding 10 mL of PBS and centrifuging at 300 x g for 10 minutes.

-

Discard the supernatant and resuspend the cell pellet in RPMI-1640 medium supplemented with 10% FBS.

-

Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

-

Resuspend the cells at a concentration of 1 x 10^6 cells/mL in RPMI-1640 with 10% FBS for subsequent treatment with this compound.

Protocol 2: In Vitro Treatment of PBMCs with this compound

Procedure:

-

Plate the isolated PBMCs (from Protocol 1) in a 24-well plate at a density of 1 x 10^6 cells/well.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create serial dilutions to achieve the desired final concentrations for treatment. A vehicle control (e.g., DMSO alone) must be included.

-

Add the different concentrations of this compound or vehicle control to the cell cultures.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Following incubation, the cells are ready for staining for flow cytometry analysis.

Protocol 3: Flow Cytometry Staining of Inflammatory Cell Subsets

This protocol outlines the staining procedure to identify and quantify various inflammatory cell populations.

Materials:

-

This compound-treated and control PBMCs

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

-

Fc block (e.g., Human TruStain FcX™)

-

Fluorochrome-conjugated antibodies (see Table 2 for a suggested panel)

-

Viability dye (e.g., Zombie Aqua™ Fixable Viability Kit)

-

Flow cytometer

Table 2: Suggested Antibody Panel for Flow Cytometry Analysis

| Target | Fluorochrome | Cell Population Identified |

| CD45 | BUV395 | All leukocytes |

| CD3 | APC-H7 | T lymphocytes |

| CD4 | BV786 | Helper T cells |

| CD8 | PerCP-Cy5.5 | Cytotoxic T cells |

| CD14 | BV605 | Monocytes |

| CD16 | PE-Cy7 | Monocyte subsets, Neutrophils |

| CD19 | BV421 | B lymphocytes |

| HLA-DR | FITC | Antigen-presenting cells, activated T cells |

| Siglec-8 | PE | Eosinophils |

| CD123 | APC | Basophils, plasmacytoid dendritic cells |

| Viability Dye | Zombie Aqua | Live/dead cell discrimination |

Staining Procedure:

-

Harvest the treated cells and transfer them to FACS tubes.

-

Wash the cells with 2 mL of Flow Cytometry Staining Buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.

-

Resuspend the cells in 100 µL of viability dye solution (prepared according to the manufacturer's instructions) and incubate for 15-30 minutes at room temperature, protected from light.

-

Wash the cells with 2 mL of Flow Cytometry Staining Buffer.

-

Resuspend the cell pellet in 50 µL of Flow Cytometry Staining Buffer containing Fc block and incubate for 10 minutes at 4°C.

-

Without washing, add the antibody cocktail (prepared at optimal concentrations) to the cells.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.

-

Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

-

Acquire the samples on a flow cytometer.

Data Analysis

The data acquired from the flow cytometer can be analyzed using software such as FlowJo™ or FCS Express™. A sequential gating strategy should be employed to identify the cell populations of interest.

Conclusion

This compound presents a targeted approach to modulating inflammatory responses by inhibiting the production of leukotrienes. Flow cytometry is a powerful and essential technique for elucidating the specific effects of this compound on the complex interplay of inflammatory cell populations. The protocols and information provided in this document offer a framework for researchers to design and execute experiments to quantitatively assess the immunomodulatory properties of this compound and other FLAP inhibitors. This will ultimately contribute to a deeper understanding of their therapeutic potential in a range of inflammatory diseases.

References

- 1. Discovery of AZD5718, a novel 5-lipoxygenase activating protein (FLAP) inhibitor [morressier.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]